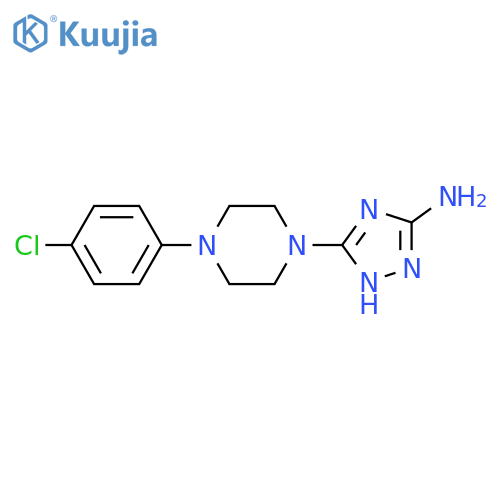

Cas no 339021-20-4 (5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine)

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine

- 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine

-

- MDL: MFCD00139033

- インチ: 1S/C12H15ClN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)

- InChIKey: IZOPTJPBJXSUFQ-UHFFFAOYSA-N

- ほほえんだ: N1C(N2CCN(C3=CC=C(Cl)C=C3)CC2)=NC(N)=N1

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675409-2mg |

3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine |

339021-20-4 | 98% | 2mg |

¥495 | 2023-03-11 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00924644-1g |

5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine |

339021-20-4 | 90% | 1g |

¥2401.0 | 2023-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675409-1mg |

3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine |

339021-20-4 | 98% | 1mg |

¥535 | 2023-03-11 | |

| abcr | AB297937-100mg |

5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine; . |

339021-20-4 | 100mg |

€283.50 | 2025-03-19 | ||

| Ambeed | A934070-2mg |

5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine |

339021-20-4 | 90% | 2mg |

$58.0 | 2024-04-19 | |

| Ambeed | A934070-1g |

5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine |

339021-20-4 | 90% | 1g |

$350.0 | 2023-03-11 | |

| abcr | AB297937-100 mg |

5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine; . |

339021-20-4 | 100mg |

€221.50 | 2023-04-26 |

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS No. 339021-20-4)

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 339021-20-4, belongs to the piperazine and triazole classes, which are well-documented for their roles in drug development. The presence of a chlorophenyl group and a triazole ring in its molecular structure suggests a high degree of chemical complexity and functionality, making it a promising candidate for further investigation.

The compound's molecular formula can be expressed as C₁₆H₁₈ClN₅, indicating a relatively complex arrangement of atoms that could contribute to its interaction with biological targets. The piperazine moiety is particularly noteworthy, as it is commonly found in active pharmaceutical ingredients (APIs) due to its ability to form stable hydrogen bonds and its role as a pharmacophore in various drug classes. In particular, piperazine derivatives have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and infections.

The triazole ring in 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine adds another layer of functionality to the molecule. Triazoles are known for their stability and versatility in medicinal chemistry, often serving as key structural elements in drugs that exhibit antifungal, antiviral, and anti-inflammatory properties. The combination of a piperazine and triazole moiety in this compound may enhance its binding affinity to specific biological receptors, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies suggest that the chlorophenyl group may play a crucial role in modulating the compound's pharmacokinetic properties, potentially improving its bioavailability and metabolic stability. These insights have fueled interest in synthesizing analogs of 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine to explore new therapeutic avenues.

In the context of modern drug development, the synthesis of novel heterocyclic compounds like 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine is often guided by high-throughput screening (HTS) and structure-based drug design (SBDD) approaches. These methodologies allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. Preliminary studies have indicated that derivatives of this compound may exhibit promising effects on enzymes and receptors involved in neurodegenerative diseases. For instance, modifications to the piperazine ring have been shown to influence dopamine receptor activity, which is relevant for conditions such as Parkinson's disease.

The triazole moiety's role in stabilizing the compound's three-dimensional structure is also worth mentioning. This stability can be critical for maintaining the compound's efficacy during storage and administration. Additionally, the presence of nitrogen atoms within both the piperazine and triazole rings provides multiple sites for hydrogen bonding interactions with biological targets. Such interactions are essential for achieving high affinity binding and prolonged receptor occupancy.

From a synthetic chemistry perspective, 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine presents an interesting challenge due to its complex architecture. However, recent innovations in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient assembly of heterocyclic frameworks like those found in this compound. These advancements have not only accelerated the discovery process but also allowed for greater diversification of chemical structures being explored.

The potential applications of 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-am ine extend beyond traditional therapeutic areas. Research into its antimicrobial properties has shown promise due to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication. Moreover, its structural features make it a suitable candidate for developing next-generation antipsychotic agents with improved side effect profiles compared to existing medications.

In conclusion, 5-( 4 - ( 4 - chlorophenyl) piperazin - 1 - yl) - 1 H - 1 , 2 , 4 - tri azol - 3 - am ine (CAS No. 339021 -20 - 4) represents a fascinating subject of study in medicinal chemistry. Its unique structural composition and demonstrated potential biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new ways to leverage its chemical properties, this compound is likely to remain at the forefront of pharmaceutical innovation.

339021-20-4 (5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine) 関連製品

- 1013820-58-0(3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

- 518285-55-7(5-methyl-N-(piperidin-4-yl)pyridin-2-amine)

- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1353946-35-6([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid)

- 2229515-03-9(2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

- 1803599-44-1(N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride)

- 922494-92-6(1-Azaspiro[4.4]non-7-ene)

- 2171948-73-3(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid)

- 2411252-55-4(2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)

- 1226427-57-1(5-(4-bromophenyl)-2-(ethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)